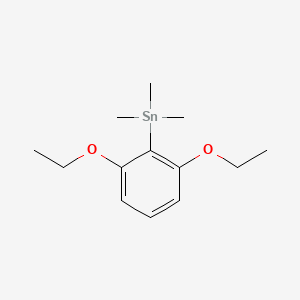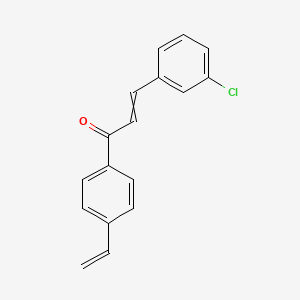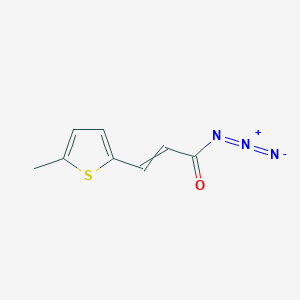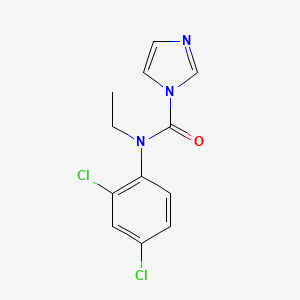![molecular formula C14H14ClN3O2 B14625141 N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-14-7](/img/structure/B14625141.png)
N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a chloropyridinyl group attached to a phenyl ring via an ether linkage, and a dimethylurea moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the following steps:
Formation of the Chloropyridinyl Intermediate: The starting material, 6-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable phenol derivative to form the chloropyridinyl ether intermediate.
Coupling with Dimethylurea: The intermediate is then reacted with dimethylurea under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N’-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N’-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Chlorantraniliprole: A related compound with a similar chloropyridinyl structure, used as an insecticide.
Fluopyram: Another compound with a similar phenyl ring structure, used as a fungicide.
Uniqueness
N’-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea stands out due to its unique combination of a chloropyridinyl group and a dimethylurea moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
57191-14-7 |
|---|---|
Fórmula molecular |
C14H14ClN3O2 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
3-[3-(6-chloropyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14ClN3O2/c1-18(2)14(19)16-10-5-3-6-11(9-10)20-13-8-4-7-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
Clave InChI |
YRMXNENWCUEHSO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC(=CC=C1)OC2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


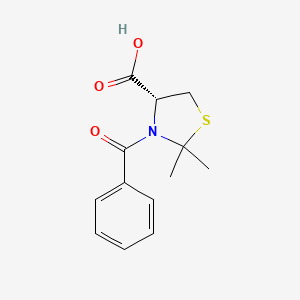


![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
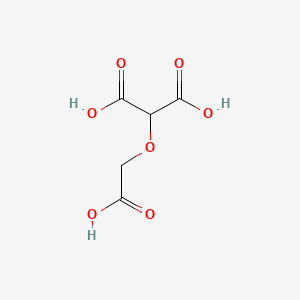
![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
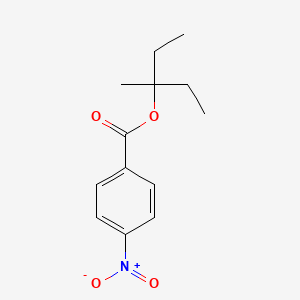
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
